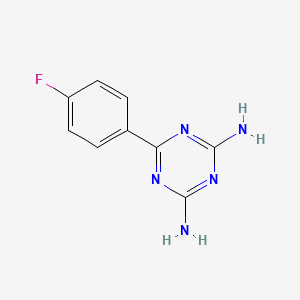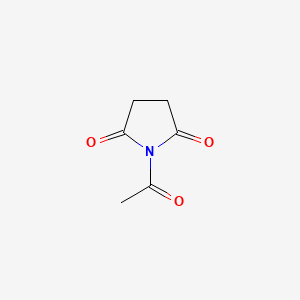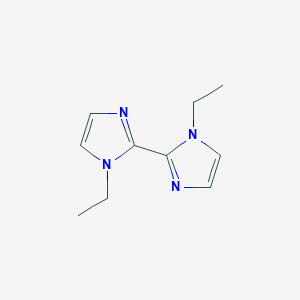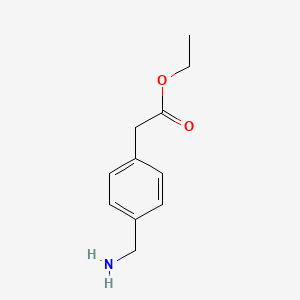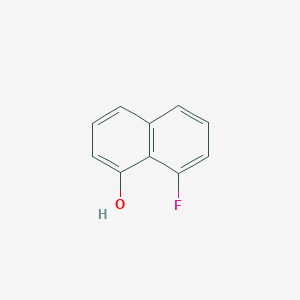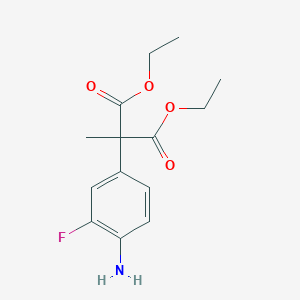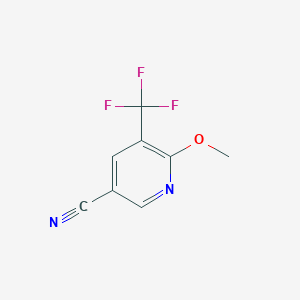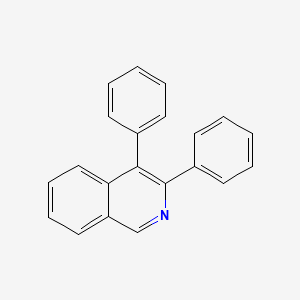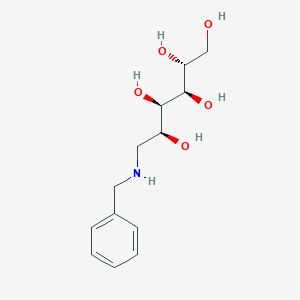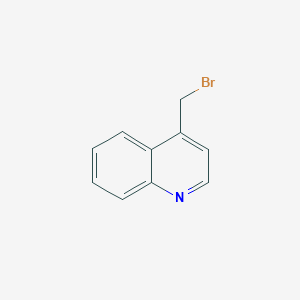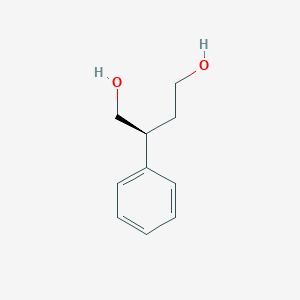
(S)-2-Phenylbutane-1,4-diol
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the reaction conditions (temperature, pressure, catalysts, etc.), and the yield of the reaction .Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the molecule and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common chemicals. It may also include its spectral properties (UV/Vis, IR, NMR, etc.) .Applications De Recherche Scientifique
Asymmetric Synthesis and Organic Chemistry
- (S)-2-Phenylbutane-1,4-diol and its derivatives have shown notable applications in the field of asymmetric organic synthesis. One derivative, (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, is particularly valuable for its role as a reagent in the asymmetric synthesis of organoboronates. It acts as a protective group for boronic acids and facilitates the production of various diastereo- and enantiomerically pure organoboron reagents, crucial for asymmetric synthesis (Berg, Eichenauer, & Pietruszka, 2012).
- Advancements in the synthetic methods of these compounds, especially those focusing on green chemistry principles, have been significant. Researchers have developed more sustainable and efficient methods to synthesize these derivatives, enhancing their utility in organic synthesis (Hu & Shan, 2020).
Biocatalysis
- The use of microorganisms in biocatalysis, involving compounds like 4-phenylbutan-2-ols, has been explored. Candida parapsilosis ATCC 7330, for instance, has been used for the oxidative kinetic resolution of these alcohols, producing optically pure allylic alcohols and 4-phenylbutan-2-ols. This process highlights the potential of biocatalysis in producing enantiomerically pure compounds (Sivakumari, Preetha, & Chadha, 2014).
Coordination Chemistry and Materials Science
- The coordination chemistry of (S)-2-Phenylbutane-1,4-diol derivatives has been studied, particularly in the synthesis and characterization of metal complexes. These complexes have potential applications in various fields, including materials science and catalysis. For example, complexes involving (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one have been explored for their antibacterial and antioxidant properties (Ejidike & Ajibade, 2015).
Chemical Analysis and Characterization
- The diastereomeric resolution and purification of C2-symmetric 2,3-diphenylbutane-1,4-diol using techniques like (S)-proline and boric acid reaction have been investigated. This research contributes to the development of methodologies for obtaining pure enantiomers, which are crucial in fields like pharmaceuticals and agrochemicals (Periasamy, Rao, & Seenivasaperumal, 2001).
Pharmaceutical and Medical Research
- In pharmaceutical research, derivatives of (S)-2-Phenylbutane-1,4-diol have been synthesized and studied for their potential medical applications. For instance, studies on the synthesis of novel organic nitrates and their vasodilator profiles highlight the therapeutic potential of these compounds in cardiovascular diseases (Chegaev et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-phenylbutane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDKYMGISZDCIY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505636 | |
| Record name | (2S)-2-Phenylbutane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Phenylbutane-1,4-diol | |
CAS RN |
61548-77-4 | |
| Record name | (2S)-2-Phenylbutane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




